Comprehensive Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone
Comprehensive Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone
The following technical guide details the structural analysis of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2). This document is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, self-validating framework for characterizing this specific benzophenone derivative.
Technical Whitepaper | Application Note: AN-BP-2026
Executive Summary
2,4-Dimethyl-2'-methoxybenzophenone (C₁₆H₁₆O₂, MW: 240.30 g/mol ) represents a sterically congested diaryl ketone often utilized as a photoinitiator intermediate or UV-stabilizing pharmacophore. Its analysis presents specific challenges due to the non-equivalence of the aromatic rings and the steric influence of the ortho-methoxy and ortho-methyl substituents. This guide establishes a multi-modal analytical workflow (NMR, MS, IR, UV) to unambiguously confirm the 2,4-dimethyl and 2'-methoxy substitution patterns, differentiating it from common isomers like the 4'-methoxy analogue.
Chemical Identity & Theoretical Framework
| Property | Specification |
| IUPAC Name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone |
| CAS Number | 750633-50-2 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Exact Mass | 240.1150 Da |
| Key Moieties | [1][2][][4] • o,p-substituted ring (Ring A: 2,4-dimethyl)[5]• o-substituted ring (Ring B: 2'-methoxy)[]• Diaryl Ketone Bridge |
Structural Logic & Steric Environment
The molecule features a "twisted" conformation. The steric clash between the carbonyl oxygen, the 2-methyl group on Ring A, and the 2'-methoxy group on Ring B prevents coplanarity. This lack of planarity hypsochromically shifts the UV
Analytical Strategy: The "Triad of Evidence"
To ensure scientific integrity, the structure is validated through three orthogonal datasets:
-
Mass Spectrometry (MS): Establishes molecular weight and fragmentation fingerprints (confirming the benzophenone backbone).[6][7]
-
Infrared Spectroscopy (FT-IR): Confirms the carbonyl environment and ether linkage.
-
Nuclear Magnetic Resonance (NMR): The definitive tool for mapping the exact substitution pattern (2,4- vs 2,5-dimethyl; 2'- vs 4'-methoxy).
Workflow Visualization
The following diagram outlines the logical flow for complete structural validation.
Caption: Analytical workflow for structural confirmation. Critical decision points involve differentiating regioisomers via MS fragmentation and NOE experiments.
Detailed Experimental Protocols
Mass Spectrometry (GC-MS / ESI-MS)
Objective: Confirm the parent ion and identify the acylium ions generated by
-
Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation.
-
Predicted Fragmentation Pathway:
-
Molecular Ion:
. -
-Cleavage A: Cleavage between Carbonyl and Ring A yields the 2,4-dimethylbenzoyl cation (
) . -
-Cleavage B: Cleavage between Carbonyl and Ring B yields the 2-methoxybenzoyl cation (
) . -
Secondary Loss: Loss of CO from
yields the methoxyphenyl cation ( ).
-
Protocol:
-
Dissolve 1 mg sample in 1 mL MeOH (LC-MS) or Dichloromethane (GC-MS).
-
Inject 1 µL.
-
Scan range:
.
Nuclear Magnetic Resonance (NMR)
Objective: Assign all protons and carbons. Differentiate 2'-methoxy from 4'-methoxy using coupling constants.
Solvent Choice:
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-CH₃ (C2) | 2.35 | Singlet | 3H | Ortho to C=O, slightly deshielded. |
| Ar-CH₃ (C4) | 2.28 | Singlet | 3H | Para to C=O, typical aryl-methyl. |
| -OCH₃ (C2') | 3.75 | Singlet | 3H | Distinctive methoxy singlet. |
| Ring A: H-3 | 7.05 | Singlet (br) | 1H | Meta to C=O, flanked by methyls. |
| Ring A: H-5 | 6.95 | Doublet ( | 1H | Ortho coupling to H-6. |
| Ring A: H-6 | 7.30 | Doublet ( | 1H | Ortho to C=O (deshielded). |
| Ring B: H-3' | 6.90 | Doublet ( | 1H | Ortho to -OMe (shielded). |
| Ring B: H-4' | 7.45 | Triplet ( | 1H | Para to -OMe. |
| Ring B: H-5' | 7.00 | Triplet ( | 1H | Meta to -OMe. |
| Ring B: H-6' | 7.55 | Doublet ( | 1H | Ortho to C=O (deshielded). |
Note: The key differentiator for the 2'-methoxy isomer is the complex 4-spin system (ABCD) of Ring B, compared to the symmetric AA'BB' system seen in the 4'-methoxy isomer.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~196-198 ppm.
-
Aromatic C-O (C2'): ~158 ppm (Deshielded by oxygen).
-
Aromatic C-Me (C2, C4): ~135-145 ppm (Quaternary).
-
Methoxy (-OCH₃): ~55.5 ppm.[8]
-
Methyls (-CH₃): ~20-21 ppm (Two distinct signals).
Infrared Spectroscopy (FT-IR)
Objective: Verify functional groups.
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Key Bands:
-
1660 cm⁻¹: Aryl Ketone C=O stretch. (Lower than typical 1680 cm⁻¹ due to conjugation, but higher than H-bonded derivatives).
-
1245 cm⁻¹: Aryl Alkyl Ether (Ar-O-CH₃) asymmetric stretch.
-
2850-2960 cm⁻¹: C-H stretching (Methyl/Methoxy).
-
Mechanistic Fragmentation Pathway (MS)
Understanding the fragmentation logic is crucial for confirming the specific isomer. The 2'-methoxy group allows for a specific "ortho effect" rearrangement not seen in the 3' or 4' isomers.
Caption: Primary EI-MS fragmentation pathways. The abundance of m/z 133 and 135 confirms the asymmetric substitution of the benzophenone core.
Synthesis & Impurity Profiling
To understand potential impurities, one must recognize the synthesis origin.
-
Route: Friedel-Crafts Acylation of m-xylene with 2-methoxybenzoyl chloride (using
). -
Likely Impurities:
-
Isomer: 2,6-dimethyl-2'-methoxybenzophenone (from acylation at the C2 position of m-xylene, though sterically disfavored).
-
Hydrolysis Product: 2-Methoxybenzoic acid (from unreacted acid chloride).
-
Bis-acylation: Diketone species (rare due to deactivation).
-
Quality Control Check: Run HPLC (C18 column, Water/Acetonitrile gradient). The target compound should elute later than benzoic acid impurities but earlier than highly lipophilic dimers.
References
-
PubChem. (2025).[5] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[4][9] National Library of Medicine. [Link](Note: General search entry for structure verification).
-
NIST Chemistry WebBook. (2025). Mass Spectra of Benzophenone Derivatives. National Institute of Standards and Technology.[10] [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[11] (Authoritative text for NMR coupling constants and MS fragmentation rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Sources
- 1. 2,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 4. 750633-50-2|2,4-Dimethyl-2'-methoxybenzophenone|BLDpharm [bldpharm.com]
- 5. 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 2,4-dihydroxybenzophenone. Part I - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2,4-Dimethylbenzophenone [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
